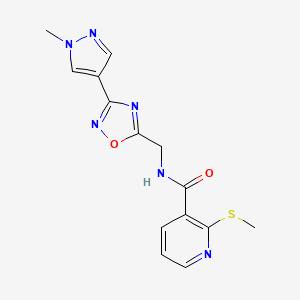

![molecular formula C8H18Cl2N2 B2861945 6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride CAS No. 2260931-58-4](/img/structure/B2861945.png)

6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

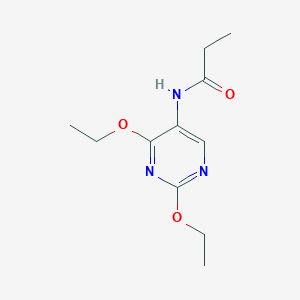

6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride, also known as 6-Azaspiro[2.5]octane hydrochloride, is a chemical compound with the linear formula C7H14ClN . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 147.65 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

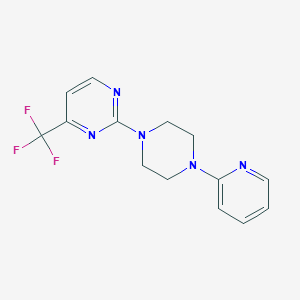

Synthesis and Drug Discovery

The synthesis of 6-Azaspiro[2.5]octan-2-ylmethanamine derivatives involves diverse chemical reactions that yield novel building blocks for further application in drug discovery. One key method includes multicomponent condensation, leading to omega-unsaturated dicyclopropylmethylamines. These compounds can undergo selective ring-closing metathesis, epoxide opening, or reductive amination to produce heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, highlighting the significance of azaspirocycles in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Novel Dipeptide Synthons

The development of novel dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, showcases the application of 6-Azaspiro[2.5]octan-2-ylmethanamine derivatives in peptide synthesis. These compounds facilitate the synthesis of complex peptides, including nonapeptide analogues of antibiotics, demonstrating their utility in advancing peptide-based therapeutics (Suter, Stoykova, Linden, & Heimgartner, 2000).

Antibacterial Drugs

The synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines has led to potent antibacterial drugs effective against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This research underscores the potential of azaspirocyclic compounds in developing new treatments for respiratory infections, highlighting their significant antibacterial activity (Odagiri et al., 2013).

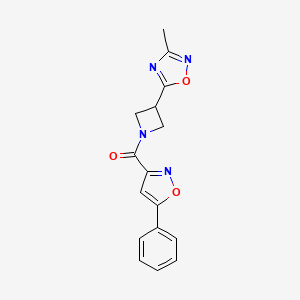

Anticancer and Antiviral Properties

Azaspirane derivatives have shown promise in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines, including multiple myeloma cells. These compounds' ability to inhibit crucial signaling pathways and cytokine secretion in the tumor microenvironment underscores their potential as therapeutic agents in cancer treatment (Hamasaki et al., 2005). Additionally, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated anti-coronavirus activity, suggesting the utility of azaspirocyclic compounds in developing antiviral drugs (Apaydın et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-6-7-5-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAZGKGATLJYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![N1-isopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2861865.png)

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)

![methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2861869.png)

![3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)

![4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2861875.png)

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2861881.png)